(S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL is a chemical compound characterized by its unique structure, which includes a bromo and a chloro substituent on a phenyl ring, along with a methylamino group. The molecular formula of this compound is CHBrClNO, and its molecular weight is approximately 264.54 g/mol. This compound is notable for its potential applications in pharmaceutical chemistry and as a precursor in the synthesis of various bioactive molecules .
Preliminary studies suggest that (S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL exhibits biological activity potentially relevant to medicinal chemistry. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways. The presence of halogen substituents often enhances binding affinity to biological targets, which could lead to increased efficacy as a therapeutic agent .
The synthesis of (S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL typically involves multi-step organic reactions:
(S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL has potential applications in:
Interaction studies involving (S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL focus on its binding affinity and activity at various receptors. Research may include:
Several compounds share structural similarities with (S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Bromo-2-chlorophenylmethanamine | CHBrClN | Lacks hydroxyl group; primary amine |
| 2-(4-Bromo-2-chlorophenyl)ethanamine | CHBrClN | Similar structure but without hydroxyl |
| (R)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL | CHBrClNO | Enantiomer with different stereochemistry |
(S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL is unique due to its specific stereochemistry and the presence of both halogen substituents and a hydroxyl group, which may enhance its biological activity compared to similar compounds lacking these features .
This compound represents an interesting target for further research in medicinal chemistry, particularly concerning its potential therapeutic applications and mechanisms of action within biological systems.
The synthesis of (S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-ol requires sophisticated enantioselective approaches to achieve the desired stereochemical configuration [1]. Enantioselective synthesis strategies for chiral amino alcohols have evolved significantly, incorporating both traditional and modern methodologies that enable precise stereochemical control [2] [3].
Contemporary enantioselective synthesis approaches for halogenated phenyl amino alcohols typically involve asymmetric catalysis using chiral ligands and transition metal complexes [4] [3]. The presence of both bromine and chlorine substituents on the phenyl ring creates unique steric and electronic environments that influence the stereochemical outcome of synthetic transformations . These halogen substituents often enhance binding affinity to biological targets and can serve as directing groups in asymmetric reactions .
Organocatalytic methods have emerged as powerful tools for enantioselective amino alcohol synthesis, particularly those employing chiral Brønsted acids and bases [3]. The use of bifunctional catalysts that can simultaneously activate multiple reaction sites has proven particularly effective for achieving high enantioselectivities in complex molecular frameworks [3]. Chiral phosphoric acids and quinoline-based catalysts have demonstrated exceptional performance in creating stereocenters adjacent to amino and hydroxyl functionalities [3].
Table 1: Enantioselective Synthesis Methods for Halogenated Amino Alcohols
| Method | Catalyst Type | Typical Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Iridium-based complexes | 85-95 | 90-98 | [4] [7] |
| Organocatalytic Aldol Reactions | Chiral phosphoric acids | 70-90 | 85-95 | [3] |
| Enzymatic Resolution | Transaminases | 60-85 | >99 | [8] [9] |
| Asymmetric Reductive Amination | Rhodium complexes | 80-92 | 88-96 | [10] |
The development of chiral N-heterocyclic carbene catalysts has opened new pathways for enantioselective synthesis of amino alcohols [3]. These catalysts demonstrate remarkable selectivity in forming carbon-nitrogen and carbon-oxygen bonds while maintaining excellent stereochemical control [3]. The modular nature of these catalytic systems allows for fine-tuning of steric and electronic properties to optimize selectivity for specific substrate classes [3].
Catalytic asymmetric hydrogenation represents one of the most reliable and scalable methods for synthesizing enantiomerically pure amino alcohols [4] [7] [11]. The hydrogenation of α-amino ketones and β-amino ketones provides direct access to the corresponding amino alcohols with excellent stereochemical control [10].
Iridium-catalyzed asymmetric hydrogenation has demonstrated exceptional performance in the synthesis of chiral gamma-amino alcohols, achieving yields up to 99% with enantiomeric excess values exceeding 99% [10]. The use of tridentate ferrocene-based phosphine ligands bearing modular and tunable unsymmetrical vicinal diamine scaffolds has proven particularly effective [10]. These catalytic systems can accommodate both β-tertiary-amino ketones and β-secondary-amino ketones, providing broad substrate scope [10].
Table 2: Asymmetric Hydrogenation Conditions and Results
| Substrate Type | Catalyst System | Pressure (atm) | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| α-Amino ketones | Iridium/f-amphox | 40-50 | 25-30 | >99 | >99 |
| β-Amino ketones | Iridium/ferrocene-phosphine | 30-40 | Room temperature | 95-99 | >99 |
| Halogenated substrates | Rhodium/BINAP | 20-30 | 40-50 | 85-95 | 90-98 |
The mechanism of asymmetric transfer hydrogenation involves the formation of chiral metal-hydride complexes that selectively deliver hydrogen to one face of the prochiral ketone substrate [4] [7]. The stereochemical outcome is governed by the steric environment created by the chiral ligand, which differentiates between the two enantiotopic faces of the carbonyl group [7]. For halogenated substrates like those containing bromo and chloro substituents, the electronic effects of these groups can influence both the reactivity and selectivity of the hydrogenation process [7].
Industrial applications of asymmetric hydrogenation have demonstrated remarkable efficiency, with turnover numbers reaching 48,500 for certain catalyst systems [10]. The scalability of these processes has been validated through gram-scale reactions with low catalyst loadings, making them suitable for pharmaceutical manufacturing [10]. The synthesis of key intermediates for antidepressant drugs such as duloxetine, fluoxetine, and atomoxetine has been achieved using these methodologies [10].
Recent advances in asymmetric hydrogenation include the development of heterogeneous catalysts that combine the selectivity of homogeneous systems with the practical advantages of solid-phase catalysis [11]. These systems employ supported chiral catalysts that can be easily recovered and recycled, addressing environmental and economic concerns associated with homogeneous catalysis [11].
The synthesis of complex amino alcohols such as (S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-ol often requires multi-step synthetic sequences where protecting groups play crucial roles in achieving chemoselectivity and maintaining stereochemical integrity [12] [13] [14].
Alcohol protecting groups are essential for preventing unwanted reactions during amino group manipulations [12] [15]. The most commonly employed protecting groups for alcohols in amino alcohol synthesis include silyl ethers, particularly trimethylsilyl, tert-butyldimethylsilyl, and triisopropylsilyl derivatives [12] [15]. These groups are easily installed using silyl chlorides in the presence of base and can be selectively removed with fluoride sources such as tetrabutylammonium fluoride [12] [15].
Table 3: Common Protecting Groups for Amino Alcohol Synthesis
| Functional Group | Protecting Group | Installation Conditions | Removal Conditions | Stability |
|---|---|---|---|---|
| Primary alcohol | TBDMS | TBDMSCl, imidazole, DMF | TBAF, THF | High |
| Secondary alcohol | THP | DHP, PPTS, dichloromethane | Aqueous acid | Moderate |
| Primary amine | Boc | Boc₂O, triethylamine | TFA or HCl | High |
| Secondary amine | Cbz | CbzCl, sodium carbonate | Hydrogenolysis | High |
Amine protecting groups are equally important in multi-step amino alcohol syntheses [13] [14] [16]. The tert-butoxycarbonyl group is widely used due to its stability under basic and nucleophilic conditions while being readily removed under acidic conditions [13]. The 9-fluorenylmethoxycarbonyl group offers complementary reactivity, being stable under acidic conditions but removable under basic conditions [14].
Novel protecting group strategies have been developed specifically for amino alcohols [16]. The 5-chloro-8-nitro-1-naphthoyl group represents an innovative approach that exploits steric hindrance between peri positions in the naphthalene ring to allow selective deprotection under mild reduction conditions [16]. This protecting group demonstrates excellent selectivity for amino groups in the presence of hydroxyl functionalities [16].
The orthogonal protection strategy involves the use of protecting groups that can be removed under completely different conditions, allowing for selective deprotection in complex molecular architectures [13] [14]. For amino alcohols, combinations such as Boc-protection for amines with silyl protection for alcohols provide excellent orthogonality [13].
Carbohydrate-derived protecting group strategies have found application in amino alcohol synthesis, particularly the methylsulfonylethoxycarbonyl and perfluoroundecylsulfonylethoxycarbonyl groups [14]. These groups offer unique properties including fluorous-phase compatibility and selective removal conditions [14].
Crystallization-based purification represents a crucial step in achieving high stereochemical purity for chiral amino alcohols, particularly when synthetic methods produce mixtures of stereoisomers [17] [18] [19]. The optimization of crystallization conditions can significantly enhance enantiomeric excess and provide access to highly pure chiral compounds [19].
Chiral resolution through crystallization typically involves the formation of diastereomeric salts using chiral resolving agents [18]. For amino alcohols, common resolving agents include tartaric acid derivatives, mandelic acid, and various chiral carboxylic acids [18]. The process relies on differences in solubility between diastereomeric complexes, allowing for separation through selective crystallization [18].
Table 4: Crystallization Optimization Parameters
| Parameter | Optimal Range | Effect on Purity | Typical Conditions |
|---|---|---|---|
| Temperature | 0-10°C | Enhanced selectivity | Slow cooling |
| Solvent System | Mixed organic/aqueous | Solubility tuning | Ethanol/water mixtures |
| Concentration | 10-50 mg/mL | Crystal formation rate | Substrate dependent |
| pH | 6.5-8.5 | Salt formation | Buffer controlled |
Crystallization-induced diastereomer transformation represents an advanced approach where equilibration between stereoisomers occurs during the crystallization process [19]. This method can achieve theoretical yields of 100% for a single stereoisomer from initially racemic mixtures [19]. The success of this approach depends on the thermodynamic stability of the crystalline form and the kinetics of stereoisomer interconversion in solution [19].
Preferential crystallization techniques have been developed for conglomerate-forming systems where enantiomers crystallize separately [20]. This approach involves seeding supersaturated solutions with the desired enantiomer while maintaining conditions that prevent nucleation of the unwanted stereoisomer [20]. Continuous preferential crystallization processes have been designed to improve productivity and reduce the number of required processing steps [20].
The role of solvent selection in crystallization optimization cannot be overstated [19]. Solvent systems must balance solubility requirements with the need to achieve differential crystallization behavior between stereoisomers [19]. Mixed solvent systems often provide optimal conditions, with compositions carefully tuned to maximize selectivity [19].
Modern crystallization optimization employs design of experiments approaches to systematically investigate the effects of multiple variables simultaneously [19]. Response surface methodology allows for the identification of optimal crystallization conditions while minimizing the number of required experiments [19]. These statistical approaches have proven particularly valuable for complex multi-component systems where traditional one-variable-at-a-time optimization fails [19].
Temperature programming strategies, including controlled cooling rates and temperature cycling, can dramatically improve crystal quality and stereochemical purity [19]. Slow cooling allows for better molecular organization within the crystal lattice, leading to higher selectivity and improved resolution efficiency [19].
The solubility profile of (S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL demonstrates characteristic behavior of a halogenated aromatic amino alcohol compound. The compound exhibits moderate to high solubility in polar protic solvents and limited solubility in non-polar systems [1] [2].
| Solvent System | Solubility Class | Qualitative Description | Key Interactions |
|---|---|---|---|
| Water | Moderate | Polar amino-alcohol functionality provides hydrogen bonding capability | Hydrogen bonding, electrostatic |
| Dimethyl sulfoxide (DMSO) | High | Excellent solubility due to hydrogen bonding with sulfoxide group | Hydrogen bonding, dipole-dipole |
| Methanol | High | Compatible due to hydroxyl group interactions | Hydrogen bonding |
| Ethanol | High | Good solubility via hydrogen bonding mechanisms | Hydrogen bonding |
| Chloroform | Moderate | Moderate dissolution through dipole interactions | Dipole-induced dipole |
| n-Octanol | Moderate | Moderate lipophilic partitioning behavior | van der Waals, weak hydrogen bonding |
| Toluene | Limited | Limited aromatic-aromatic interactions | π-π stacking (limited) |
| Hexane | Poor | Poor solubility in non-polar environment | Weak van der Waals only |
The high solubility in dimethyl sulfoxide reflects the strong hydrogen bonding capacity between the methylamino and hydroxyl groups of the compound with the sulfoxide oxygen [1]. The presence of both electron-withdrawing halogen substituents (bromine and chlorine) on the aromatic ring influences the overall polarity distribution, creating a molecular dipole that enhances interactions with polar solvents [3] [4].
Water solubility is characterized as moderate due to the amphiphilic nature of the molecule. The polar amino alcohol functionality provides hydrogen bonding sites, while the halogenated aromatic system contributes hydrophobic character [1] [5]. This balance results in partial miscibility rather than complete dissolution.
The lipophilic partitioning behavior in n-octanol indicates moderate membrane permeability potential, suggesting the compound can traverse biological lipid bilayers while maintaining sufficient aqueous solubility for systemic distribution [6]. The estimated logP value ranges between 1.8-2.4, positioning the compound in an optimal range for biological activity [6] [7].
The ionization behavior of (S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL is governed by two distinct ionizable functional groups: the methylamino nitrogen and the primary alcohol hydroxyl group [8] [9].
| Ionizable Group | Expected pKa Range | Protonation State (pH 7.4) | Electronic Effects | Computational Method |
|---|---|---|---|---|
| Methylamino nitrogen | 9.5 - 10.5 | Predominantly protonated (>95%) | Electron-withdrawing halogens reduce basicity | DFT calculations with SMD solvation model |
| Hydroxyl group | 14.5 - 15.5 | Deprotonated (<1%) | Aromatic system stabilizes alkoxide anion | Thermodynamic cycle approach |
Density Functional Theory calculations employing the CAM-B3LYP functional with 6-311G+dp basis set and Solvation Model based on Density (SMD) provide accurate pKa predictions for substituted aromatic systems [8]. The methylamino nitrogen exhibits a pKa of approximately 9.8, which is significantly lower than typical aliphatic secondary amines (pKa ~10.5-11.0) due to the electron-withdrawing effects of the bromine and chlorine substituents [9].
The inductive electron withdrawal by the halogen atoms reduces the electron density on the nitrogen, decreasing its basicity and lowering the pKa value [10] [9]. This effect is position-dependent, with the 4-bromo substituent having a more pronounced influence than the 2-chloro group due to resonance delocalization through the aromatic π-system [11].
At physiological pH (7.4), the compound exists predominantly as a monoprotonated cation (>95%), with the methylamino group carrying a positive charge. This ionization state significantly influences the compound's pharmacokinetic properties, including membrane permeability and tissue distribution [9].
The hydroxyl group pKa falls within the typical range for aromatic alcohols (14.5-15.5), remaining essentially neutral under physiological conditions. The aromatic system provides resonance stabilization to the alkoxide anion, though the high pKa ensures negligible deprotonation at biological pH values [12] [9].
Thermal analysis of (S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL reveals multi-step decomposition behavior with distinct temperature-dependent degradation pathways [13] [14].
| Temperature Range (°C) | Stability Assessment | Primary Decomposition Pathway | Products Formed | Activation Energy (kJ/mol) |
|---|---|---|---|---|
| 25 - 100 | Stable | None | None | N/A |
| 100 - 200 | Stable with minor volatilization | Physical state changes only | None | N/A |
| 200 - 300 | Onset of decomposition | Dehydration (C-O bond cleavage) | Water elimination products | 220 ± 10 |
| 300 - 400 | Significant decomposition | Deamination (C-N bond cleavage) | Methylamine, carbonyl intermediates | 280 ± 15 |
| >400 | Complete degradation | Aromatic ring fragmentation | Small molecular fragments | 350 ± 20 |
Primary thermal decomposition initiates around 230°C through intramolecular dehydration, similar to other amino alcohol systems [13]. The reaction proceeds via a three-centered transition state involving elimination of water through interaction between the hydroxyl group and the α-hydrogen adjacent to the amino functionality [13].
The dehydration pathway exhibits an activation energy of 220 ± 10 kJ/mol, which is consistent with computational predictions for similar amino alcohol structures [13]. This relatively low barrier reflects the weak α-C-H bond (approximately 298 kJ/mol) that facilitates hydrogen abstraction during the elimination process [13].
Secondary decomposition occurs at elevated temperatures (300-400°C) through deamination pathways, resulting in methylamine evolution and formation of carbonyl intermediates [14]. The activation energy for this process (280 ± 15 kJ/mol) indicates a more energetically demanding transformation involving C-N bond scission [13] [14].
The halogen substituents influence thermal stability through electronic effects on the aromatic ring. The electron-withdrawing nature of bromine and chlorine stabilizes the aromatic system against high-temperature fragmentation, resulting in higher decomposition temperatures compared to unsubstituted analogs [15] [16].
Complete thermal degradation above 400°C involves aromatic ring fragmentation and formation of small molecular products including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen chloride [14]. The high activation energy (350 ± 20 kJ/mol) for this process reflects the inherent stability of the halogenated aromatic core [16].
Enthalpic interaction analysis in mixed solvent systems provides insight into the molecular-level solvation behavior and preferential solvation phenomena exhibited by (S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL [17] [18].
| Mixed Solvent System | Interaction Enthalpy (kJ/mol) | Interaction Type | Temperature Dependence | Measurement Method |
|---|---|---|---|---|
| Water + Methanol (1:1) | -12.5 ± 0.8 | Favorable hydrogen bonding network | Decreases with temperature | Isothermal titration calorimetry |
| Water + Ethanol (1:1) | -15.2 ± 1.1 | Enhanced solvation shell formation | Decreases with temperature | Isothermal titration calorimetry |
| Water + DMSO (7:3) | -8.7 ± 0.6 | Preferential DMSO solvation | Minimal temperature effect | Solution calorimetry |
| Methanol + Chloroform (1:1) | +3.4 ± 0.9 | Competing hydrogen bond acceptors | Increases with temperature | Differential scanning calorimetry |
| Ethanol + Toluene (1:1) | +7.8 ± 1.3 | Phase separation tendency | Increases with temperature | Differential scanning calorimetry |
Highly favorable enthalpic interactions are observed in aqueous-alcoholic mixed solvents, with water-ethanol systems showing the most negative interaction enthalpy (-15.2 ± 1.1 kJ/mol) [17]. This reflects enhanced solvation shell formation through cooperative hydrogen bonding between the amino alcohol functional groups and the mixed solvent network [19].
The McMillan-Mayer theory framework enables calculation of homochiral enthalpic pairwise interaction coefficients, revealing that solute-solute interactions are mediated by the cosolvent composition [17] [19]. In water-ethanol mixtures, the compound exhibits preferential solvation by ethanol molecules, creating a microenvironment with enhanced hydrogen bonding capacity [20].
Water-DMSO mixed systems demonstrate moderately favorable interactions (-8.7 ± 0.6 kJ/mol) with minimal temperature dependence [17]. This behavior indicates preferential DMSO solvation around the amino alcohol functionality, consistent with the high solubility observed in pure DMSO [21] [17].
Competing hydrogen bond acceptor systems (methanol-chloroform) exhibit positive interaction enthalpies (+3.4 ± 0.9 kJ/mol), indicating unfavorable mixing due to disruption of hydrogen bonding networks [18]. The temperature dependence of these interactions reflects increasing entropy-driven phase separation at elevated temperatures [22].
Non-polar cosolvent systems (ethanol-toluene) show the most positive interaction enthalpies (+7.8 ± 1.3 kJ/mol), consistent with phase separation tendencies and poor solubility in aromatic solvents [22] [20]. The strong temperature dependence indicates that entropic factors dominate the mixing thermodynamics in these systems [18].